2-(2-Methylvaleryl)oxazole
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Overview
Description
2-(2-Methylvaleryl)oxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Scientific Research Applications
2-(2-Methylvaleryl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Oxazole derivatives, in general, have been found to interact with a wide range of biological targets, including enzymes, receptors, and proteins involved in various biochemical processes .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function or activity . The specific interactions and resulting changes would depend on the structure of the oxazole derivative and the nature of its target.
Biochemical Pathways
Oxazole derivatives have been found to impact a wide range of biochemical pathways, often as a result of their interactions with various biological targets .
Result of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Future Directions
Oxazole-based molecules, including 2-(2-Methylvaleryl)oxazole, are becoming a significant heterocyclic nucleus in medicinal chemistry . Future research will likely focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds . These efforts aim to overcome drug resistances, increase bioactivities, and make remarkable contributions to drug discovery and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylvaleryl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of Deoxo-Fluor® at room temperature, which facilitates the formation of oxazolines. These oxazolines can then be oxidized to oxazoles using commercial manganese dioxide . Another approach involves the condensation reactions of aromatic aldehydes with 2-aminophenols, catalyzed by magnetic nanocatalysts .
Industrial Production Methods
Industrial production of this compound often employs flow synthesis techniques to ensure high efficiency and safety. The use of packed reactors containing commercial manganese dioxide allows for continuous production under controlled conditions, minimizing the risk of blockages and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylvaleryl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of oxazolines.
Substitution: Substitution reactions can occur at different positions on the oxazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different biological and chemical properties depending on the nature of the substituents.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
2-(2-Methylvaleryl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylvaleryl group enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Properties
IUPAC Name |
2-methyl-1-(1,3-oxazol-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-4-7(2)8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWUEGRLDHTQOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)C1=NC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642058 |
Source
|
Record name | 2-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-23-4 |
Source
|
Record name | 2-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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